

# An In-depth Technical Guide to the Chemical Structure of Kansuiphorin C

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Kansuiphorin C*

Cat. No.: *B10831377*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Kansuiphorin C** is a naturally occurring ingenane-type diterpenoid isolated from the roots of *Euphorbia kansui*. This compound has garnered interest within the scientific community for its potential therapeutic applications, notably its ability to ameliorate malignant ascites and modulate gut microbiota. This technical guide provides a comprehensive overview of the chemical structure of **Kansuiphorin C**, including its detailed spectroscopic data, experimental protocols for its isolation and analysis, and a summary of its reported biological activities.

## Chemical Structure and Properties

**Kansuiphorin C** is a complex diterpenoid with the chemical formula  $C_{29}H_{34}O_6$ .<sup>[1]</sup> Its structure was elucidated through extensive spectroscopic analysis, including  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry.

Table 1: Chemical and Physical Properties of **Kansuiphorin C**

Property	Value	Reference
Chemical Formula	C <sub>29</sub> H <sub>34</sub> O <sub>6</sub>	[1]
Molecular Weight	478.58 g/mol	[1]
IUPAC Name	(1aR,2R,5R,5aR,6S,8aS,9R,10aR)-6-(acetyloxy)-5-(benzoyloxy)-1a,2,5,5a,6,9,10,10a-octahydro-5a-hydroxy-1,1,4,7,9-pentamethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one	
CAS Number	133898-77-8	
Appearance	White powder	
Solubility	Soluble in DMSO and other common organic solvents.	

## Spectroscopic Data

The structural elucidation of **Kansuiphorin C** was achieved through a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry.

### <sup>1</sup>H and <sup>13</sup>C NMR Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Kansuiphorin C**, which are critical for its structural identification and characterization.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Kansuiphorin C** (CDCl<sub>3</sub>)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	3.15	m	9.2
3	5.98	s	
5	5.55	d	
6	4.90	d	
7	2.55	m	6.0
8	2.10	m	
11	3.65	d	
12	1.80	m	
13	1.25	s	12.0, 12.0
14	1.10	s	
15	1.15	s	
16	4.85, 4.95	d, d	
17	1.75	s	
20	4.15	s	
OAc	2.15	s	
OBz	8.05, 7.55, 7.45	m	

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Kansuiphorin C** ( $\text{CDCl}_3$ )

Position	$\delta$ (ppm)
1	45.1
2	35.2
3	130.5
4	141.2
5	78.9
6	76.5
7	42.3
8	38.1
9	36.5
10	28.9
11	55.4
12	25.8
13	22.1
14	16.5
15	28.1
16	65.3
17	21.2
18	170.8
19	165.7
20	61.5
OAc (C=O)	170.1
OAc (CH <sub>3</sub> )	21.1
OBz (C=O)	166.2

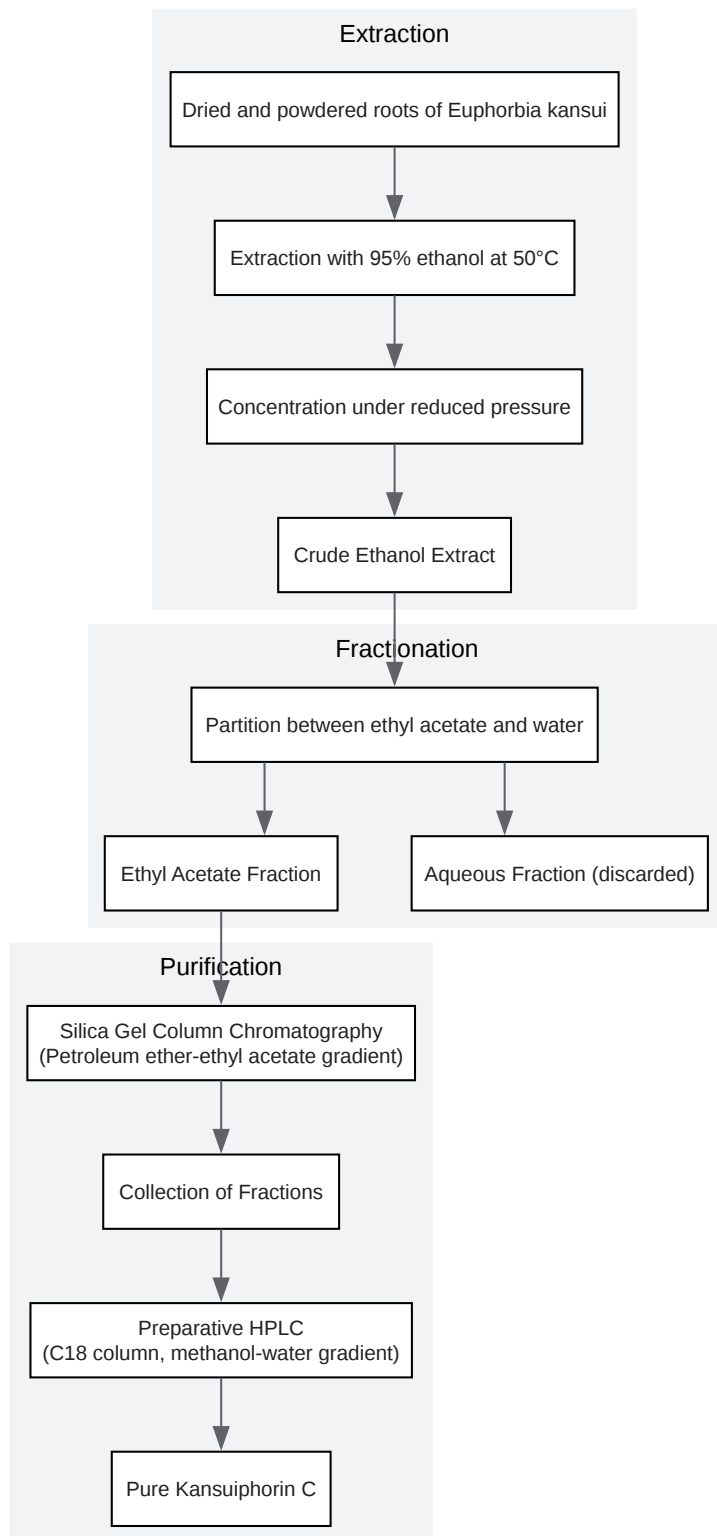
OBz (C-1')	130.1
OBz (C-2',6')	129.8
OBz (C-3',5')	128.5
OBz (C-4')	133.2

## Experimental Protocols

### Isolation of Kansuiphorin C

The following protocol outlines a general method for the isolation of **Kansuiphorin C** from the roots of *Euphorbia kansui*, based on published procedures.

## Isolation Workflow for Kansuiphorin C



[Click to download full resolution via product page](#)

**Figure 1.** General workflow for the isolation of **Kansuiphorin C**.

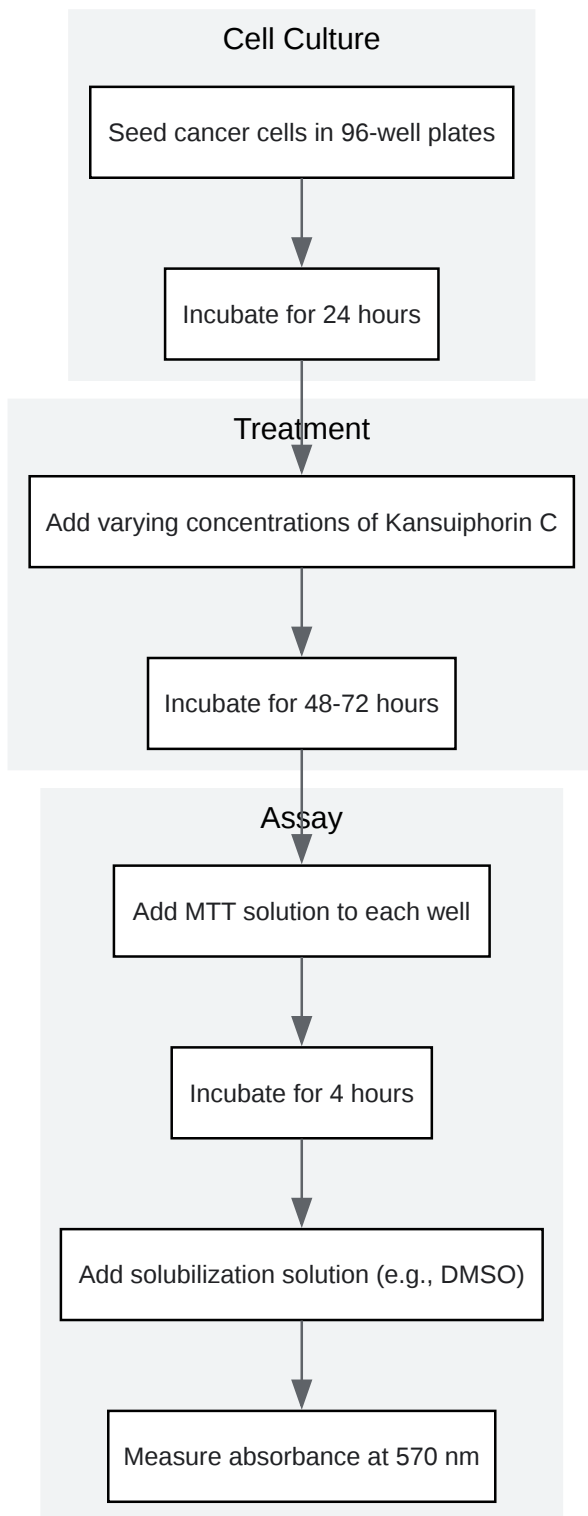
#### Methodology:

- **Extraction:** The dried and powdered roots of *Euphorbia kansui* are extracted with 95% ethanol at 50°C. The solvent is then removed under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar diterpenoids, is collected and concentrated.
- **Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
- **Purification:** Fractions containing **Kansuiphorin C**, as identified by thin-layer chromatography, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.

## Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Kansuiphorin C** can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

## MTT Cytotoxicity Assay Workflow

[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Kansuiphorin C]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10831377#chemical-structure-of-kansuiphorin-c\]](https://www.benchchem.com/product/b10831377#chemical-structure-of-kansuiphorin-c)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)